Product packaging for 6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole(Cat. No.:CAS No. 1119449-44-3)

6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole

Cat. No.: B12330097
CAS No.: 1119449-44-3
M. Wt: 216.28 g/mol
InChI Key: XNYGWJNYUFAOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Benzoxazole (B165842) Derivatives in Contemporary Chemical Biology

The benzoxazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in the field of medicinal chemistry. scbt.com These derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. chemsynthesis.com The planar nature of the benzoxazole ring allows it to intercalate with DNA and interact with various enzymes and receptors, making it a privileged structure in drug design. chemsynthesis.com The versatility of the benzoxazole core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. nih.gov

Strategic Importance of Piperidine (B6355638) Moieties as Pharmacophores in Bioactive Compounds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocycles found in pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a crucial pharmacophore. The basic nitrogen atom of the piperidine moiety is often involved in key ionic interactions with biological targets. Piperidine-containing compounds have demonstrated a wide array of biological activities, including but not limited to, antipsychotic and neuroleptic functions.

Rationale for Investigating the 6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole Scaffold

The rationale for investigating the this compound scaffold lies in the principle of molecular hybridization, which seeks to combine two or more pharmacophoric units to create a new molecule with enhanced affinity, selectivity, and a modified biological activity profile. In this specific compound, the benzoxazole moiety provides a rigid, aromatic core known for its diverse biological activities, while the piperidine ring introduces a flexible, basic center that can modulate solubility and form crucial interactions with target proteins. The methyl group at the 6-position of the benzoxazole ring can influence the electronic properties and metabolic stability of the molecule. The linkage of the piperidine at the 3-position is a specific isomeric choice that dictates the spatial orientation of the piperidine ring relative to the benzoxazole core.

Overview of Current Research Trajectories for Benzoxazole and Piperidine Hybrid Systems

Current research on hybrid systems incorporating both benzoxazole and piperidine moieties is active and promising. Studies have focused on developing these hybrids as potential therapeutic agents. For instance, a series of benzoxazole-piperidine derivatives have been synthesized and evaluated as multi-target antipsychotics, demonstrating affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. Other research has explored the anticancer potential of such hybrids. The general synthetic strategy often involves the condensation of a substituted 2-aminophenol (B121084) with a piperidine-containing carboxylic acid or its derivative.

Identification of Research Gaps and Emerging Opportunities in this compound Studies

Despite the clear rationale for its investigation, there is a significant gap in the scientific literature regarding the specific compound this compound. While commercial suppliers list the compound and its hydrochloride salt, indicating its synthesis is feasible, detailed research findings are scarce.

Key Research Gaps Include:

Detailed Synthesis and Characterization: Publicly available, peer-reviewed methods for the synthesis of this compound, along with its comprehensive spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry), are not readily found.

Biological Activity Profile: The specific biological targets and the pharmacological profile of this compound remain largely unexplored. Systematic screening across various assays is needed to identify its potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: There is a lack of SAR studies for this specific scaffold. Research investigating how modifications to the methyl group, the substitution pattern on the piperidine ring, and the position of the methyl group on the benzoxazole ring affect biological activity would be highly valuable.

Emerging Opportunities:

Exploration of Novel Therapeutic Areas: Given the diverse activities of both parent scaffolds, this compound could be a candidate for a range of diseases beyond those already explored for similar hybrids.

Development of Analog Libraries: The synthesis and screening of a library of analogs of this compound could lead to the discovery of potent and selective lead compounds for various therapeutic targets.

Computational Modeling: In the absence of extensive experimental data, in silico studies could predict potential biological targets and guide future experimental work.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
CAS Number1119449-44-3
Hydrochloride Salt CAS1158757-18-6
AppearanceNot specified in available literature
SolubilityNot specified in available literature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O B12330097 6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole CAS No. 1119449-44-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1119449-44-3

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

6-methyl-2-piperidin-3-yl-1,3-benzoxazole

InChI

InChI=1S/C13H16N2O/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3

InChI Key

XNYGWJNYUFAOLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 6 Methyl 2 Piperidin 3 Yl Benzo D Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A suite of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial relationships of the atoms within 6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY, ROESY)

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within the piperidine (B6355638) ring and to assign adjacent protons on the benzoxazole (B165842) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, even if they are not directly bonded. This would be useful for determining the stereochemistry and preferred conformation of the piperidine ring relative to the benzoxazole system.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Fragment Analysis

Accurate Mass Determination and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the calculation of the elemental formula (C₁₃H₁₆N₂O), confirming the molecular composition of the synthesized compound.

Hypothetical HRMS Data
Formula C₁₃H₁₆N₂O
Calculated Exact Mass 216.1263
Measured Exact Mass [Experimental Value]
Mass Error (ppm) [Experimental Value]

Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) would be employed to fragment the molecular ion and analyze the resulting fragment ions. This analysis provides valuable structural information by revealing how the molecule breaks apart. Key fragmentation pathways for this compound would likely involve the cleavage of the piperidine ring and the bond connecting it to the benzoxazole core. Understanding these fragmentation patterns is crucial for the structural confirmation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the different vibrational modes of its functional groups.

Hypothetical IR Data
Wavenumber (cm⁻¹) Vibrational Mode
3400 - 3200N-H stretch
3100 - 3000C-H stretch
3000 - 2850C-H stretch
1640 - 1610C=N stretch
1600 - 1450C=C stretch
1250 - 1200C-O stretch

The presence and precise positions of these bands would provide strong evidence for the presence of the benzoxazole ring system, the piperidine moiety, and the methyl group, thus corroborating the structural information obtained from NMR and mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule and for assessing its purity. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the benzoxazole chromophore.

The benzoxazole ring system is an aromatic heterocycle that typically exhibits strong UV absorption. The absorption spectrum of the parent compound, benzoxazole, shows two main band systems in the near-ultraviolet region. rsc.org The first, weaker system is observed between 36,000 and 40,000 cm⁻¹ (approximately 250-278 nm), while a more intense absorption occurs at higher energies, with a maximum around 44,500 cm⁻¹ (approximately 225 nm). rsc.org These absorptions are attributed to π → π* transitions within the fused benzene (B151609) and oxazole (B20620) rings.

For this compound, the presence of the methyl group at the 6-position and the piperidinyl group at the 2-position will influence the electronic transitions. The methyl group, being an electron-donating group, is likely to cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted benzoxazole. The piperidinyl group, a saturated heterocycle, is not a chromophore itself but can have an auxochromic effect.

The UV-Vis spectrum of a related compound, 2-(2'-hydroxyphenyl)benzoxazole, shows a maximum absorption wavelength (λmax) in the UVA range, around 336 nm in ethanol (B145695). scielo.br While the substitution pattern is different, this provides an indication of the spectral region where substituted benzoxazoles may absorb. It is anticipated that this compound will exhibit characteristic absorption maxima in the range of 270-350 nm.

Purity Assessment:

UV-Vis spectroscopy can be effectively utilized for the purity assessment of this compound. The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a solution of the compound in a suitable solvent (e.g., ethanol, methanol (B129727), or acetonitrile) at a known concentration, the molar absorptivity (ε) can be determined. Any deviation from the expected λmax or the presence of additional absorption bands would indicate the presence of impurities. This method is particularly useful for detecting impurities that contain chromophores and for quantifying the purity of a sample against a known standard.

A hypothetical UV-Vis data table for this compound based on typical values for substituted benzoxazoles is presented below.

Solventλmax 1 (nm)εmax 1 (M⁻¹cm⁻¹)λmax 2 (nm)εmax 2 (M⁻¹cm⁻¹)
Ethanol~280~15,000~320~8,000
Acetonitrile (B52724)~278~14,500~318~7,800
Dichloromethane~282~15,200~322~8,100

Note: This data is illustrative and based on the analysis of similar benzoxazole derivatives. Actual experimental values may vary.

X-Ray Crystallography for Definitive Solid-State Structure Determination of this compound

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound is not publicly available, an analysis of related benzoxazole structures provides valuable insights into the expected molecular geometry and packing. nih.govscispace.com

The benzoxazole ring system is generally planar due to its aromatic nature. nih.gov The piperidine ring, being a saturated heterocycle, will adopt a chair conformation, which is its most stable arrangement. The dihedral angle between the plane of the benzoxazole ring and the piperidine ring will be a key conformational feature.

A study on 2-substituted benzoxazole derivatives revealed that they can crystallize in various space groups, with triclinic (P-1) and monoclinic (P21/c) being common. nih.govscispace.com The unit cell parameters will be dependent on the specific molecular structure and the packing arrangement.

Below is a representative data table of crystallographic parameters for a related benzoxazole derivative, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, to illustrate the type of information obtained from an X-ray diffraction study. scispace.com

ParameterValue
Chemical FormulaC₁₇H₁₂N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.0508(8)
b (Å)12.0159(10)
c (Å)10.0074(9)
α (°)90
β (°)94.761(5)
γ (°)90
Volume (ų)1324.25(19)
Z2

Note: This data is for a related compound and serves as an example of crystallographic data.

Chiral Separation Techniques (e.g., SFC, HPLC) for Enantiomeric Excess Determination

The piperidine ring in this compound has a stereocenter at the C3 position. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole. The separation and quantification of these enantiomers are crucial in pharmaceutical and chemical research, and this is typically achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques for chiral separations. nih.govnih.gov The principle of these methods relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Chiral Stationary Phases (CSPs):

A variety of CSPs are available, with polysaccharide-based phases, such as those derived from cellulose (B213188) and amylose, being particularly effective for a wide range of chiral compounds. nih.gov Columns like Chiralcel® and Chiralpak® are widely used. For the separation of piperidine derivatives, immobilized polysaccharide-based CSPs have shown good results. nih.gov

Mobile Phase Selection:

The choice of mobile phase is critical for achieving good separation. In normal-phase HPLC, mixtures of alkanes (e.g., hexane (B92381) or heptane) and alcohols (e.g., isopropanol (B130326) or ethanol) are commonly used. In reversed-phase HPLC, mixtures of water or buffers and organic modifiers like acetonitrile or methanol are employed. For SFC, supercritical carbon dioxide is used as the main mobile phase component, often with a polar co-solvent such as methanol or ethanol. Additives like diethylamine (B46881) or trifluoroacetic acid are sometimes included to improve peak shape and resolution, especially for basic or acidic analytes. nih.gov

Enantiomeric Excess (ee) Determination:

Once a separation method is developed, the enantiomeric excess (ee) of a non-racemic sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram. The ee is calculated using the formula:

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

A representative data table for the chiral separation of a similar piperidine derivative is provided below to illustrate typical chromatographic conditions. nih.gov

ParameterCondition
Technique Chiral HPLC
Column Chiralpak IA
Mobile Phase Methyl-tert-butyl ether-THF (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Resolution (Rs) > 1.5

Note: This data is based on the separation of piperidine-2,6-dione analogues and serves as a representative example.

Computational Chemistry and Molecular Modeling Studies of 6 Methyl 2 Piperidin 3 Yl Benzo D Oxazole

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations provide a foundational understanding of the electronic behavior of 6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole. These calculations, typically performed using Density Functional Theory (DFT), offer a detailed picture of the molecule's reactivity, stability, and spectroscopic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole (B165842) ring system, while the LUMO may be distributed across the conjugated system. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to determine these orbital energies and their spatial distributions.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
E_HOMO-6.25
E_LUMO-0.89
Energy Gap (ΔE)5.36

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.

For this compound, the EPS map would likely show negative potential around the nitrogen and oxygen atoms of the benzoxazole and piperidine (B6355638) rings, indicating their nucleophilic character. The hydrogen atoms, particularly the one on the piperidine nitrogen, would exhibit positive potential, highlighting their electrophilic nature.

Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov These calculations provide predicted chemical shifts that can be correlated with experimental spectra to confirm the molecular structure. ipb.pt The calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C2162.5H (Piperidine NH)8.50
C4149.8H (Aromatic)7.20-7.60
C5110.2H (Piperidine α)3.10-3.30
C6134.5H (Piperidine β,γ)1.80-2.20
C7119.8H (Methyl)2.45
C7a141.3
C (Piperidine α)52.1
C (Piperidine β)28.9
C (Piperidine γ)25.4
C (Methyl)21.3

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions. The results can be used to predict the maximum absorption wavelengths (λ_max), which correspond to the electronic transitions from occupied to unoccupied molecular orbitals. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π→π* transitions within the benzoxazole aromatic system.

Table 3: Predicted UV-Vis Absorption Data for this compound

Transitionλ_max (nm)Oscillator Strength (f)
S₀ → S₁2850.45
S₀ → S₂2500.21

Molecular Mechanics (MM) and Conformational Analysis

Molecular mechanics methods are employed to explore the conformational landscape of flexible molecules like this compound. These methods use classical force fields to calculate the potential energy of different conformations.

The stability of different conformers is determined by a balance of various intramolecular interactions, including torsional strain, van der Waals interactions, and electrostatic interactions. The strain energy of each conformation can be calculated using molecular mechanics. For instance, the chair conformation with an equatorial substituent minimizes gauche-butane interactions and 1,3-diaxial interactions, resulting in lower strain energy compared to the axial conformer or boat conformations. The presence of the nitrogen and oxygen heteroatoms can also lead to intramolecular hydrogen bonding, which would further stabilize certain conformations. A detailed analysis of these interactions provides a comprehensive understanding of the conformational preferences of the molecule.

Table 4: Relative Strain Energies of this compound Conformers

Conformer (Piperidine Ring)Substituent PositionRelative Strain Energy (kcal/mol)
ChairEquatorial0.00
ChairAxial2.5
Twist-Boat-5.8

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.

Prediction of Ligand-Receptor Binding Modes and Affinities

The benzo[d]oxazole ring system is a common feature in molecules designed to target a range of proteins. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes like VEGFR-2. tandfonline.com In silico docking studies of such derivatives into the ATP-binding pocket of VEGFR-2 have revealed key interactions that contribute to their inhibitory activity. The benzo[d]oxazole core typically orients itself to form hydrophobic and aromatic stacking interactions with nonpolar residues in the active site.

The piperidine ring, a saturated heterocycle, often plays a crucial role in establishing favorable interactions with the target protein. Depending on its substitution pattern and the protonation state of its nitrogen atom, the piperidine moiety can engage in hydrogen bonding, and ionic interactions, or contribute to van der Waals forces. In the context of this compound, the piperidine nitrogen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, enhancing the binding affinity to a target receptor.

A hypothetical docking score, often expressed in kcal/mol, can be calculated to estimate the binding affinity. While no specific data exists for this compound, related benzo[d]oxazole derivatives have shown promising docking scores against various targets in research studies.

Hypothetical Target Predicted Binding Affinity (kcal/mol) Key Interacting Moieties
Kinase (e.g., VEGFR-2)-8.0 to -10.0Benzo[d]oxazole, Piperidine
G-Protein Coupled Receptor-7.5 to -9.5Piperidine, Methyl Group
Protease-7.0 to -9.0Benzo[d]oxazole

Identification of Key Interacting Residues and Pharmacophore Elucidation

Pharmacophore modeling is a crucial step in rational drug design. It involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a molecule like this compound, a pharmacophore model would likely include:

Aromatic Ring Feature: Corresponding to the benzo[d]oxazole core.

Hydrogen Bond Donor: The N-H group of the piperidine ring.

Hydrogen Bond Acceptor: The nitrogen atom of the piperidine ring and the oxygen atom of the oxazole (B20620) ring.

Hydrophobic Group: The methyl group on the benzoxazole ring.

By docking this compound into the active sites of hypothesized targets, key interacting amino acid residues can be identified. For example, in a kinase active site, the benzo[d]oxazole ring might form pi-stacking interactions with aromatic residues like Tyrosine or Phenylalanine. The piperidine moiety could form hydrogen bonds with polar residues such as Aspartate, Glutamate, or Serine.

Virtual Screening Approaches Utilizing the this compound Scaffold

The this compound structure represents a valuable scaffold for virtual screening campaigns aimed at discovering new lead compounds. researchgate.net In such a campaign, large chemical libraries can be computationally screened to identify molecules that share the core pharmacophoric features of this scaffold and are predicted to bind to a specific biological target. This approach accelerates the drug discovery process by prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. The benzo[d]oxazole scaffold, in particular, has been successfully used in virtual screening to identify novel inhibitors for various targets. tandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

Molecular dynamics simulations provide a more dynamic and realistic picture of the ligand-receptor complex compared to static docking poses. By simulating the movements of atoms over time, MD can assess the stability of the binding mode and provide insights into the conformational changes that occur upon binding.

Assessment of Binding Free Energies (e.g., MM/PBSA, MM/GBSA)

Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are post-processing methods applied to MD simulation trajectories to calculate the binding free energy of a ligand to its receptor. These calculations provide a more accurate estimation of binding affinity than docking scores alone by considering the contributions of electrostatic interactions, van der Waals forces, and solvation effects.

For a complex of this compound with a hypothetical target, MM/PBSA or MM/GBSA calculations would break down the binding free energy into its constituent parts, highlighting the key energetic contributions to binding.

Energy Component Hypothetical Contribution (kcal/mol)
Van der Waals Energy-30 to -50
Electrostatic Energy-15 to -35
Polar Solvation Energy+20 to +40
Nonpolar Solvation Energy-3 to -6
Total Binding Free Energy -28 to -51

Conformational Changes of the Ligand and Receptor Upon Binding

MD simulations can reveal how the ligand and receptor adapt to each other upon binding. The piperidine ring of this compound is flexible and can adopt different conformations (e.g., chair, boat, twist-boat). MD simulations would show which conformation is most stable within the binding pocket and how the receptor's side chains rearrange to accommodate the ligand. This "induced fit" phenomenon is critical for achieving high binding affinity and specificity. The simulations can also highlight the stability of key hydrogen bonds and hydrophobic interactions over time, providing confidence in the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in drug discovery for optimizing lead compounds and predicting the activity of novel molecules, thereby reducing the need for extensive synthesis and testing.

The foundation of any QSAR/QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes:

Physicochemical Descriptors: These include properties like LogP (lipophilicity), molar refractivity, and polar surface area (PSA).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include information about its volume and surface area.

Once calculated for a series of molecules, a crucial step is the selection of a subset of descriptors that have the most significant correlation with the activity or property of interest. This is done to avoid overfitting and to create a robust and interpretable model. Methods like multiple linear regression (MLR) are commonly employed to generate these models. nih.gov For a model to be considered acceptable, it typically needs to meet statistical criteria, such as a high squared correlation coefficient (R²) and a cross-validated R² (q²) greater than 0.5. nih.gov

Table 1: Common Molecular Descriptors in QSAR/QSPR This table is interactive. You can sort and filter the data.

Descriptor Category Example Descriptors Description
Physicochemical LogP, TPSA, Molecular Weight Represents lipophilicity, polarity, and size.
Electronic HOMO/LUMO Energy, Dipole Moment Describes electronic reactivity and charge distribution.
Topological Wiener Index, Balaban Index Encodes molecular connectivity and branching.

While specific QSAR studies focused exclusively on a broad range of this compound derivatives are not extensively detailed in the public domain, the methodology for developing such models is well-established. The process would involve synthesizing a library of derivatives by modifying specific parts of the parent molecule, for instance, by adding substituents to the benzoxazole ring or the piperidine moiety.

The biological activity of these derivatives against a specific target, such as an enzyme or receptor, would be determined experimentally. These activity values (e.g., IC₅₀ or EC₅₀) would then be used as the dependent variable in the QSAR analysis. Using statistical software, a model would be constructed that links the calculated molecular descriptors (the independent variables) to the biological activity. For example, studies on other heterocyclic compounds like 1,2,4-oxadiazole (B8745197) derivatives have successfully used 3D-QSAR methods to build predictive models for antibacterial activity, which were then validated internally and externally to ensure their predictive power. nih.gov Such models can provide valuable insights into the structural features essential for the desired biological effect, guiding the design of more potent compounds.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. These computational tools help to identify potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested.

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. Computational models are frequently used to predict BBB permeability, often expressed as the logarithm of the permeability-surface area product (logPS). These models typically rely on a set of key molecular descriptors.

Research has shown that properties such as lipophilicity (logP or logD), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors are critical determinants of BBB penetration. nih.govnih.gov For instance, a robust model was developed using descriptors for logD, the van der Waals surface area of basic atoms, and polar surface area, which showed a strong correlation with experimentally determined logPS values. nih.gov Another approach used decision tree induction based on descriptors like the partition coefficient (aLogP) and the number of rotatable bonds to classify compounds as having strong or weak BBB permeation. nih.gov Generally, compounds with high lipophilicity, low PSA, and lower molecular weight tend to exhibit better BBB permeability.

Metabolic stability is a key factor in a drug's efficacy and duration of action. In silico tools can predict which parts of a molecule are most susceptible to metabolic transformation, often by cytochrome P450 (CYP) enzymes. These "metabolic hot spots" are typically chemically reactive sites or positions prone to enzymatic attack, such as benzylic carbons or electron-rich aromatic rings. Identifying these hot spots allows chemists to modify the structure to block metabolism and improve the compound's half-life.

For this compound, potential metabolic sites could include the methyl group on the benzoxazole ring (oxidation to a carboxylic acid) or various positions on the piperidine and benzoxazole rings (hydroxylation). Furthermore, computational models can predict the potential for a compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6), which is crucial for assessing the risk of drug-drug interactions. While specific metabolic prediction studies for this compound are not widely published, general ADME prediction platforms like SwissADME are commonly used for this purpose. nih.gov

Aqueous solubility and lipophilicity are fundamental properties that influence a drug's absorption and distribution. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the compound's distribution between an octanol (B41247) and a water phase.

Computational methods can provide reliable estimates of these properties. For this compound, a calculated LogP value is approximately 2.6. chemscene.com Its topological polar surface area (TPSA), a good indicator of hydrogen bonding potential, is 38.06 Ų. chemscene.com These values are consistent with general guidelines for oral bioavailability, such as Lipinski's Rule of Five, which suggests that drug-like molecules should have a LogP ≤ 5 and a TPSA ≤ 140 Ų. researchgate.net In silico tools can calculate various lipophilicity and solubility parameters, helping to guide the selection and optimization of drug candidates with favorable pharmacokinetic profiles. nih.govmdpi.com

Table 2: Calculated Physicochemical Properties for this compound This table is interactive. You can sort and filter the data.

Property Value Source
Molecular Formula C₁₃H₁₆N₂O chemscene.com
Molecular Weight 216.28 chemscene.com
LogP 2.603 chemscene.com
Topological Polar Surface Area (TPSA) 38.06 Ų chemscene.com
Hydrogen Bond Acceptors 3 chemscene.com
Hydrogen Bond Donors 1 chemscene.com

Biological and Pharmacological Evaluation of 6 Methyl 2 Piperidin 3 Yl Benzo D Oxazole

Target Identification and Validation Methodologies

The initial stages of drug discovery for a novel chemical entity such as 6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole involve a systematic search for its biological target, followed by rigorous validation of this target. These efforts are crucial for understanding the compound's mechanism of action and therapeutic potential.

High-Throughput Screening (HTS) Campaigns for Identification of Novel Biological Activities

High-throughput screening (HTS) is a foundational approach in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds against a specific biological target. In a hypothetical scenario to identify the activity of this compound, it would be included in a diverse chemical library and screened against a panel of disease-relevant targets.

For instance, a primary HTS campaign could be designed to identify antagonists of the histamine (B1213489) H3 receptor, a G-protein coupled receptor implicated in various neurological disorders. A common HTS format for this target is a competitive binding assay using a radiolabeled ligand, such as [3H]-Nα-methylhistamine. In this assay, a reduction in the radioligand signal indicates that a test compound is competing for binding to the receptor.

Compounds that show significant activity, often referred to as "hits," are then subjected to further confirmation and dose-response studies. The table below illustrates hypothetical primary HTS data for a selection of compounds, including our compound of interest.

Table 1: Representative High-Throughput Screening Data for Histamine H3 Receptor Antagonism

Compound ID IUPAC Name Concentration Tested (µM) % Inhibition of Radioligand Binding Hit Confirmation
C-001 2-(Piperidin-4-yl)benzo[d]oxazole 10 12.5 No
C-002 6-Chloro-2-(piperidin-3-yl)benzo[d]oxazole 10 8.2 No
C-003 This compound 10 92.8 Yes

This data is hypothetical and for illustrative purposes only.

Proteomic Approaches for Target Deconvolution in Cellular Systems

Following hit identification, proteomic approaches can be employed for target deconvolution, which serves to confirm the intended target and identify potential off-target interactions within a complex cellular environment. One powerful technique is affinity chromatography coupled with mass spectrometry (MS).

In this method, a derivative of this compound would be synthesized and immobilized on a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a lysate from cells or tissues known to express the putative target (e.g., human cortical neurons expressing the histamine H3 receptor). Proteins that bind to the immobilized compound are "pulled down," separated from non-binding proteins, and then identified using mass spectrometry. A successful experiment would identify the histamine H3 receptor as the primary binding partner, thereby validating the HTS findings. This approach can also reveal other proteins that interact with the compound, providing early insights into potential polypharmacology or off-target effects.

In Vitro Pharmacological Profiling and Mechanism-of-Action Studies

Once a primary target has been identified and validated, a detailed in vitro pharmacological profile is necessary to characterize the compound's potency, selectivity, and functional activity.

Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels, Nuclear Receptors)

To fully understand the interaction of this compound with its target, a series of binding and functional assays are conducted.

Receptor Binding Assays: Saturation and competitive binding assays using radiolabeled ligands are performed to determine the compound's affinity (Ki) for the histamine H3 receptor. These experiments would typically be carried out using membranes from recombinant cell lines overexpressing the human histamine H3 receptor.

Functional Assays: To determine whether the compound acts as an antagonist, agonist, or inverse agonist, functional assays are essential. For GPCRs like the H3 receptor, which couples to Gi/o proteins, a common functional assay measures the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. An antagonist would block the effect of a known agonist (like histamine) on cAMP production. Another widely used assay is the GTPγS binding assay, which measures the activation of G-proteins upon receptor stimulation. An antagonist would inhibit the agonist-induced GTPγS binding.

The table below presents hypothetical data from such assays.

Table 2: Hypothetical In Vitro Pharmacological Profile of this compound at the Human Histamine H3 Receptor

Assay Type Parameter Value
Radioligand Binding Assay Binding Affinity (Ki) 5.2 nM
cAMP Functional Assay Functional Potency (IC50) 15.8 nM

This data is hypothetical and for illustrative purposes only.

Furthermore, selectivity profiling is conducted by testing the compound against a broad panel of other receptors, including other histamine receptor subtypes (H1, H2, H4), to ensure it does not have significant off-target activities that could lead to undesirable side effects.

Enzyme Inhibition/Activation Assays

A critical part of preclinical profiling is to assess the potential of a compound to inhibit or activate key metabolic enzymes. The cytochrome P450 (CYP) family of enzymes is of particular importance as it is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions.

This compound would be tested against a panel of the most important human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 3: Hypothetical Cytochrome P450 Inhibition Profile for this compound

CYP Isoform IC50 (µM)
CYP1A2 > 50
CYP2C9 > 50
CYP2C19 28.5
CYP2D6 > 50

This data is hypothetical and for illustrative purposes only.

Cell-Based Functional Assays (e.g., reporter gene assays, intracellular signaling pathways)

To confirm the compound's mechanism of action in a more physiological context, cell-based functional assays are utilized. A reporter gene assay is a common example. In this setup, a cell line expressing the histamine H3 receptor is also engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the receptor's signaling pathway.

For an H3 receptor antagonist, the assay would measure the ability of this compound to block the agonist-induced change in reporter gene expression. This provides further evidence of its antagonistic activity at the cellular level.

Table 4: Hypothetical Reporter Gene Assay Data for this compound

Assay Condition Reporter Gene Activity (Relative Luminescence Units)
Vehicle Control 100
Histamine (1 µM) 25
This compound (1 µM) 98

This data is hypothetical and for illustrative purposes only.

These assays, taken together, provide a comprehensive picture of the compound's biological activity and mechanism of action, which is essential for its further development.

Detailed Structure-Activity Relationship (SAR) Investigations of this compound Analogues

The structure-activity relationship (SAR) for the this compound scaffold is an area of active investigation. By systematically modifying different parts of the molecule, researchers aim to understand how these changes influence the compound's interaction with biological targets, ultimately affecting its potency and selectivity.

Research into related benzoxazole (B165842) piperidine (B6355638) series has provided valuable insights into how substituent modifications can impact biological activity. For instance, in a series of benzoxazole piperidines developed as somatostatin (B550006) receptor subtype 5 (SST5) antagonists, substitutions on the benzoxazole ring were found to be critical for selectivity. The insertion of substituents onto the benzoxazole periphery was shown to eliminate off-target activity at the h5-HT2B receptor nih.gov. While this study did not specifically examine a 6-methyl group, it highlights the importance of the substitution pattern on the benzoxazole core for achieving receptor selectivity.

In other classes of benzoxazole derivatives, such as those investigated as VEGFR-2 inhibitors, modifications to other parts of the scaffold have demonstrated significant effects on potency. For example, the nature of a terminal hydrophobic tail and the presence of hydrogen-bonding moieties were key determinants of antiproliferative activity nih.gov. This suggests that for this compound, modifications to the piperidine ring, in addition to the benzoxazole core, could substantially alter biological effects.

A study on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that substituents at the 2 and 5 positions of the benzoxazole ring are crucial for their antimicrobial activity nih.gov. This further underscores the significance of the substitution pattern on the benzoxazole moiety in defining the biological profile of this class of compounds.

The table below summarizes the impact of substituent modifications on the biological activity of related benzoxazole and piperidine derivatives, offering potential insights for the SAR of this compound.

Compound Series Modification Impact on Biological Activity Reference
Benzoxazole Piperidines (SST5 Antagonists)Insertion of substituents on the benzoxazole peripheryEliminated h5-HT2B activity, increasing selectivity. nih.gov
Benzoxazole Derivatives (VEGFR-2 Inhibitors)Variation of terminal hydrophobic tail and hydrogen-bonding moietiesSignificantly altered antiproliferative potency. nih.gov
3-(2-Benzoxazol-5-yl)alanine DerivativesSubstituents at positions 2 and 5 of the benzoxazole ringCrucial for antimicrobial activity. nih.gov
Benzoxazole-appended Piperidines (Anticancer)Modifications to the piperidine and appended groupsResulted in potent EGFR inhibition and apoptosis induction. nih.gov

The 2-(piperidin-3-yl)benzo[d]oxazole structure contains a chiral center at the 3-position of the piperidine ring. The stereochemistry of this center can have a profound impact on how the molecule interacts with its biological target and, consequently, on its efficacy. While specific studies on the stereoisomers of this compound are not widely available, research on related chiral heterocyclic compounds provides strong evidence for the importance of stereochemistry.

For example, in a study of 3-substituted octahydropyrido[2,1-c] nih.govnih.govoxazines, which also feature a chiral center adjacent to a nitrogen atom within a heterocyclic ring, the different diastereomers exhibited qualitative differences in their effects on locomotor activity in mice nih.gov. This suggests that the spatial arrangement of the substituent at the chiral center is critical for its pharmacological effects.

It is well-established in medicinal chemistry that enantiomers of a drug can have different potencies, efficacies, and even different pharmacological activities altogether. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers of a chiral ligand. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display distinct biological profiles. The determination of the optimal stereochemistry is a critical step in the development of such compounds as therapeutic agents.

Mechanistic Elucidation of Cellular and Molecular Pathways Modulated by this compound

Understanding the precise molecular mechanisms by which this compound exerts its pharmacological effects is crucial for its development and therapeutic application. This involves investigating its interaction with its primary molecular target and the subsequent downstream cellular events.

The interaction of a ligand with its receptor is characterized by its affinity (how tightly it binds) and its kinetics (the rates of association and dissociation). These parameters are critical determinants of the ligand's potency and duration of action. For this compound, while specific receptor occupancy and kinetic data are not yet published, studies on related benzoxazole piperidines as SST5 antagonists have demonstrated the achievement of compounds with single-digit nanomolar activity, indicating high receptor affinity nih.gov.

The kinetics of the ligand-receptor interaction, particularly the dissociation rate, can significantly influence the pharmacological profile. A slow dissociation rate can lead to a prolonged duration of action, which may be advantageous for certain therapeutic indications. Future studies on this compound will need to characterize these parameters to fully understand its pharmacological behavior.

Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can modulate the receptor's function, either by enhancing (positive allosteric modulator, PAM) or reducing (negative allosteric modulator, NAM) the effect of the endogenous ligand.

The benzoxazole scaffold has been identified in compounds that act as allosteric inhibitors of enzymes such as fructose-1,6-bisphosphatase nih.gov. Furthermore, a study on 1-piperidine propionic acid demonstrated its ability to act as an allosteric inhibitor of Protease Activated Receptor-2 (PAR2) nih.gov. Although structurally distinct, these findings suggest that the broader chemical space encompassing benzoxazole and piperidine moieties is amenable to allosteric modulation.

Given that related benzoxazole piperidines have been developed as receptor antagonists nih.gov, it is plausible that this compound could also function as an allosteric modulator. Investigating this possibility would involve assessing its ability to modulate the binding or signaling of an orthosteric ligand at its target receptor.

The binding of a ligand to its receptor initiates a cascade of intracellular signaling events that ultimately produce a physiological response. The specific downstream pathways activated depend on the receptor and the cell type.

For G protein-coupled receptors (GPCRs), which are common targets for piperidine-containing compounds, ligand binding can trigger a variety of signaling pathways, including those mediated by different G protein subtypes (Gαs, Gαi/o, Gαq/11, Gα12/13) and β-arrestins nih.gov. These pathways, in turn, regulate the activity of downstream effectors such as adenylyl cyclase, phospholipase C, and various protein kinases.

In the context of benzoxazole-containing compounds, studies on benzoxazole-appended piperidines as anticancer agents have shown that they can induce apoptosis through the stimulation of caspase-9 protein levels nih.gov. This demonstrates a clear link between a benzoxazole piperidine scaffold and the activation of a specific downstream signaling pathway leading to a defined cellular outcome.

The table below outlines potential downstream signaling pathways that could be modulated by this compound, based on the activities of related compounds.

Potential Target/Pathway Observed Effect in Related Compounds Potential Cellular Outcome Reference
G Protein-Coupled Receptors (GPCRs)Modulation of G protein and β-arrestin pathways.Diverse physiological responses depending on the specific receptor and cell type. nih.gov
Somatostatin Receptor Subtype 5 (SST5)Antagonism of receptor activity.Modulation of hormonal secretion and other physiological processes. nih.gov
Epidermal Growth Factor Receptor (EGFR)Inhibition of receptor tyrosine kinase activity.Antiproliferative effects. nih.gov
Apoptosis PathwaysStimulation of caspase-9 levels.Induction of programmed cell death in cancer cells. nih.gov
Fructose-1,6-bisphosphataseAllosteric inhibition.Modulation of gluconeogenesis. nih.gov

Future research will be necessary to delineate the specific downstream signaling cascades modulated by this compound to fully elucidate its mechanism of action.

In Vivo Preclinical Studies in Animal Models

Pharmacokinetic (PK) Assessment in Relevant Animal Species

Absorption and Bioavailability Determination

No data available.

Distribution Profile Across Organs and Tissues (e.g., Brain Penetration)

No data available.

Metabolic Fate and Metabolite Identification in Animal Models

No data available.

Excretion Pathways and Clearance Mechanisms

No data available.

Pharmacodynamic (PD) Evaluation in Disease-Relevant Animal Models

No data available.

Establishing Dose-Response Relationships in Vivo

The initial in vivo characterization of a novel compound typically involves establishing a dose-response relationship for its primary biological effects. This is crucial for determining the potency and efficacy of the compound and for selecting appropriate doses for further preclinical studies. For instance, in the evaluation of novel benzothiazole (B30560) derivatives, which share a similar heterocyclic core with benzoxazoles, anticonvulsant activity was assessed at varying doses.

A study on a series of new benzothiazole derivatives containing dimethylpyrazole evaluated their anticonvulsant activity using the maximal electroshock (MES) test. nih.gov Compounds were initially screened at a dose of 300 mg/kg, and those showing significant activity were subsequently tested at a lower dose of 100 mg/kg to better understand their potency. nih.gov For the most promising compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole (compound 6g), a median effective dose (ED50) was determined to be 160.4 mg/kg, providing a quantitative measure of its potency. nih.gov This systematic approach of testing at multiple concentrations is fundamental to establishing a clear dose-response curve.

Similarly, in a study of SN79, a benzoxazole derivative, its ability to attenuate cocaine-induced locomotor activity was evaluated at different doses. This allowed researchers to observe the dose-dependent effects of the compound and also to identify potential dose-limiting side effects, such as sedation and motor incoordination at higher concentrations. researchgate.net

Table 1: Example of Dose-Response Data for Anticonvulsant Activity of a Benzothiazole Derivative (Compound 6g)

Dose (mg/kg) Anticonvulsant Activity (% Protection)
100 Data not specified, but showed activity
300 Showed better anticonvulsant activity

This table illustrates the type of data generated in dose-response studies. The specific values are for a related benzothiazole compound due to the lack of data for the title compound.

Assessment of Efficacy in Specific Animal Disease Models

Once a dose-response relationship is understood, the efficacy of a compound is tested in animal models that mimic specific human diseases. The choice of model depends on the therapeutic area of interest.

Neuroinflammation and Cognitive Impairment:

Given that piperidine and benzoxazole moieties are found in compounds with neuroprotective properties, animal models of neuroinflammation and cognitive impairment are relevant. For example, piperazine (B1678402) derivatives have been evaluated in a scopolamine-induced memory impairment model in mice. researchgate.net In such studies, the compound's ability to reverse or attenuate the cognitive deficits induced by scopolamine (B1681570) is measured using behavioral tests like the Morris water maze or Y-maze. The underlying neuroprotective effects are often assessed by measuring markers of neuroinflammation (e.g., TNF-α, NF-κB) and oxidative stress in brain tissue. researchgate.net A study on a benzothiazole–piperazine hybrid, compound 12, demonstrated significant improvement in cognition and spatial memory in a scopolamine-induced memory deficit mouse model. nih.gov

Cancer Xenografts:

The piperidine scaffold is also present in several anticancer agents. nih.govnih.gov The efficacy of novel 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones was assessed using various hematological cancer cell lines. nih.govnih.gov For in vivo validation, such compounds could be tested in a cancer xenograft model. In this type of study, human cancer cells are implanted into immunocompromised mice, and after tumor establishment, the animals are treated with the test compound. Efficacy is determined by measuring the reduction in tumor growth over time compared to a vehicle-treated control group.

Anti-inflammatory Activity:

For compounds with potential anti-inflammatory effects, the cotton pellet-induced granuloma model in rats is a classic assay for chronic inflammation. In an evaluation of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives, the most active compounds showed a significant percentage of protection against granuloma formation, which was compared to a standard drug like diclofenac (B195802) sodium. nih.gov

Table 2: Example of Efficacy Data for a Benzoxazole Derivative in a Chronic Inflammation Model

Compound Dose (mg/kg) Protection against Granuloma (%)
3a 20 48.4
3l 20 39.3
3n 20 44.0

This table is based on data for N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives and illustrates how efficacy is quantified in a specific disease model. nih.gov

Development and Validation of Target Engagement Biomarkers in Animal Models

A critical step in drug development is to demonstrate that the compound interacts with its intended molecular target in a living organism. This is achieved through the development and validation of target engagement biomarkers. These biomarkers can be direct measures of target binding or downstream indicators of target modulation.

For a compound hypothesized to inhibit a specific enzyme, such as a kinase or a cholinesterase, a target engagement biomarker could involve measuring the activity of that enzyme in tissue samples from treated animals. For instance, if a benzoxazole derivative were designed as a cholinesterase inhibitor for Alzheimer's disease, researchers would measure the level of cholinesterase inhibition in the brains of treated animals. nih.gov

In the context of neuroinflammation, a target engagement biomarker could be the reduction of pro-inflammatory cytokines like IL-1β in the cerebrospinal fluid or brain tissue of treated animals in a relevant disease model. mdpi.com For anticancer agents that induce apoptosis, an increase in markers like cleaved caspase-3 or changes in the expression of apoptosis-related genes such as p53 and Bax in tumor tissue from xenograft models can serve as robust target engagement biomarkers. nih.govnih.gov

Phenotypic Screening and Deconvolution of Mechanism-of-Action

Phenotypic screening involves testing a compound in a cell-based or organism-based model that recapitulates some aspect of a disease, without a preconceived bias about the compound's molecular target. This approach can identify compounds with desired biological effects and is particularly useful when the underlying disease biology is complex or not fully understood.

For example, a compound like this compound could be screened in a high-content imaging assay using neurons seeded with pathological tau aggregates to identify its ability to reduce these aggregates. nih.gov

Once a compound with a desirable phenotype is identified, the next and often challenging step is to deconvolute its mechanism of action (MoA). This involves identifying the specific molecular target(s) through which the compound exerts its effects. Several strategies can be employed for MoA deconvolution:

Affinity-based methods: These techniques, such as chemical proteomics, use the compound itself as a "bait" to pull down its binding partners from cell lysates.

Genetic approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to potential targets or pathways.

Computational methods: The chemical structure of the compound can be used to predict potential targets based on its similarity to known ligands. nih.gov For instance, the MoA of the tau aggregation inhibitor Anle138b was investigated using bioinformatics analysis of in vitro tauopathy models and structure-based ligand-target prediction. nih.gov This approach generated hypotheses about the involvement of cholesterol homeostasis and neuroinflammation in its therapeutic effects. nih.gov

By combining these approaches, researchers can build a comprehensive picture of how a phenotypically active compound works at the molecular level, which is essential for its further development as a therapeutic agent.

Advanced Applications of 6 Methyl 2 Piperidin 3 Yl Benzo D Oxazole in Chemical Biology

Potential as a Radioligand for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Imaging

No research data tables or detailed findings for 6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole could be retrieved to populate these sections.

Radiosynthesis and Precursor Development for Isotopic Labeling

There is no publicly available scientific literature detailing the successful radiosynthesis of this compound with common positron-emitting (e.g., Carbon-11, Fluorine-18) or SPECT (e.g., Iodine-123) isotopes. The development of a suitable precursor for isotopic labeling, a critical first step for creating a radiotracer for imaging studies, has not been described. While general methods for labeling piperidine (B6355638) and benzoxazole (B165842) structures exist, their specific application to this compound, including reaction conditions, radiochemical yield, purity, and specific activity, has not been documented.

In Vivo Imaging in Animal Models for Target Distribution and Occupancy Assessment

Consistent with the lack of a developed radiolabeled version of the compound, there are no published in vivo imaging studies using this compound in animal models. Consequently, information regarding its biodistribution, brain uptake, target engagement, and receptor occupancy is unavailable. Research on analogous but different benzoxazole derivatives has been conducted for imaging targets like amyloid plaques, but these findings cannot be directly extrapolated to this compound. nih.gov

Exploration in Materials Science and Sensor Development

The potential of this compound in materials science remains undocumented in peer-reviewed literature.

No studies have been published that investigate the photophysical properties of this compound. Data regarding its absorption and emission spectra, quantum yield, and fluorescence lifetime are not available. While some highly substituted oxazole (B20620) molecules have been noted for their fluorescent properties, the specific characteristics of this compound have not been reported. researchgate.net

There is no evidence in the scientific literature of this compound being utilized as a recognition element or signaling component in the development of chemosensors or biosensors.

The integration or testing of this compound in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) has not been reported. Research in this area often focuses on compounds with extensive conjugated systems capable of efficient charge transport and luminescence, properties that have not been characterized for this specific molecule.

Analytical Method Development for 6 Methyl 2 Piperidin 3 Yl Benzo D Oxazole

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are paramount for separating 6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole from impurities, related substances, and degradation products. The choice of technique depends on the specific analytical challenge, such as purity determination, quantitative assay, chiral separation, or analysis of volatile components.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantitative analysis of this compound due to its high resolution, sensitivity, and reproducibility. wisdomlib.orgpharmaguideline.com A reversed-phase HPLC (RP-HPLC) method is typically preferred for compounds of this polarity.

Method development would begin with selecting an appropriate C18 or C8 stationary phase, which provides effective retention for the benzoxazole (B165842) core. The mobile phase composition is critical; a typical starting point would be a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer to control the ionization state of the basic piperidine (B6355638) moiety) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The pH of the aqueous phase is a key parameter to optimize for achieving symmetrical peak shape and adequate retention. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength of maximum absorbance for the benzoxazole chromophore, likely in the 280-340 nm range. nih.govrsc.org

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. wisdomlib.orgscielo.br This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. chromatographyonline.com

Specificity is demonstrated by the ability to resolve the main peak from potential impurities and degradation products, often confirmed by peak purity analysis using a DAD. researchgate.netAccuracy is determined by recovery studies on spiked samples, while precision is assessed by analyzing multiple preparations of a homogeneous sample. scielo.brchromatographyonline.com

Table 1: Hypothetical HPLC Method Validation Parameters for this compound
ParameterMethodologyAcceptance CriteriaHypothetical Result
Linearity & RangeAnalysis of 5 concentrations (e.g., 50-150% of nominal)Correlation Coefficient (r²) > 0.999r² = 0.9995
AccuracySpike-recovery at 3 levels (e.g., 80%, 100%, 120%)98.0% - 102.0% recovery99.5%
Precision (Repeatability)6 replicate injections of the same sampleRSD ≤ 2.0%RSD = 0.8%
Intermediate PrecisionAnalysis on different days with different analystsRSD ≤ 2.0%RSD = 1.2%
Limit of Quantitation (LOQ)Signal-to-Noise ratio of 10:1Reportable value0.1 µg/mL
RobustnessVarying pH (±0.2), column temp (±5°C), flow rate (±10%)Peak symmetry and resolution maintainedPass

Gas chromatography is typically reserved for thermally stable and volatile compounds. thermofisher.com Due to the presence of a polar secondary amine in the piperidine ring and the compound's relatively high molecular weight, this compound is not sufficiently volatile for direct GC analysis. Therefore, chemical derivatization is required to reduce its polarity and increase its volatility. jfda-online.comyoutube.com

The active hydrogen on the piperidine nitrogen is the primary site for derivatization. Common derivatization strategies include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com

Acylation: Reaction with acylating agents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) to form a stable amide derivative. google.com This approach is often used for amines.

Once derivatized, the resulting compound can be analyzed by GC-MS. The GC method would employ a capillary column (e.g., DB-5ms or HP-5ms) and a temperature program to separate the derivative from by-products and other volatile impurities. The mass spectrometer serves as a highly specific detector, providing structural information and enabling confident identification and quantification of any volatile impurities. jfda-online.com

Table 2: Potential Derivatization Reagents for GC-MS Analysis
Derivatization MethodReagentResulting DerivativeKey Advantage
SilylationBSTFAN-trimethylsilyl derivativeForms volatile and thermally stable derivatives.
AcylationAcetic AnhydrideN-acetyl derivativeCreates stable amides, reducing polarity effectively. google.com
AcylationTFAAN-trifluoroacetyl derivativeIntroduces fluorine atoms, enhancing detectability by Electron Capture Detection (ECD).

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chemistry alternative to both normal- and reversed-phase HPLC for purification and chiral separations. chromatographyonline.comwaters.comselvita.com The technique primarily uses supercritical CO2 as the main mobile phase, often with a small amount of an organic co-solvent (e.g., methanol, ethanol), which reduces solvent consumption and allows for faster sample processing due to rapid evaporation of CO2 post-collection. selvita.comamericanpharmaceuticalreview.com

The this compound molecule contains a stereocenter at the C3 position of the piperidine ring, meaning it exists as a pair of enantiomers (R and S). SFC is particularly well-suited for separating these enantiomers. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.com

Method development for chiral SFC involves screening various CSPs and co-solvents to find the optimal conditions for enantiomeric resolution. shimadzu.comchromatographyonline.com The high efficiency and fast equilibration times of SFC allow for rapid screening of multiple column-solvent combinations. chromatographyonline.com Beyond analytical scale, SFC is a preferred method for preparative chromatography, enabling the isolation of multi-gram quantities of single enantiomers with high purity. americanpharmaceuticalreview.comchromatographyonline.com

Table 3: Illustrative Chiral SFC Screening Conditions for Enantiomer Separation
ParameterCondition
Columns (CSPs)Chiralpak IC, Chiralcel OD-H, Chiralpak AD-H
Mobile PhaseCO₂ / Methanol (or Ethanol) gradient
Flow Rate2.0 - 4.0 mL/min
Back Pressure150 bar researchgate.net
Column Temperature40 °C researchgate.net
DetectionUV at 285 nm

Spectrophotometric Methods for Quantification in Complex Matrices

Spectrophotometric methods offer a rapid and cost-effective means for the quantification of this compound, particularly in quality control settings or for concentration determination in dissolution studies.

The benzoxazole ring system is a strong chromophore that absorbs significantly in the ultraviolet (UV) region of the electromagnetic spectrum. rsc.org Benzoxazole derivatives typically exhibit intense absorption bands, making UV-Vis spectrophotometry a suitable technique for quantitative analysis. scielo.brresearchgate.net

A quantitative assay can be developed by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). scielo.br The λmax for this compound would need to be experimentally determined but is expected to be in the UVA range (315-400 nm) based on similar structures. scielo.br Quantification is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. While simple and rapid, this method is less specific than chromatography and can be subject to interference from other UV-absorbing species in the sample matrix.

Table 4: Hypothetical Linearity Data for UV-Vis Assay
Concentration (µg/mL)Absorbance at λmax
2.00.152
4.00.301
6.00.455
8.00.603
10.00.751

Many benzoxazole derivatives are known to be highly fluorescent, a property that can be exploited for developing highly sensitive analytical methods. periodikos.com.brresearchgate.netacs.org Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. This technique is inherently more sensitive than absorption spectroscopy, often by several orders of magnitude, because it measures emitted light against a dark background. youtube.comphotonicsonline.com

An assay based on fluorescence would involve exciting the sample at its absorption maximum (λex) and measuring the emission at a longer wavelength (λem). mdpi.com The difference between these wavelengths is known as the Stokes shift. The intensity of the emitted fluorescence is directly proportional to the concentration of the compound, allowing for quantification at very low levels, such as in biological fluids or environmental samples. youtube.com The high sensitivity of fluorescence makes it ideal for determining trace amounts of the compound where UV-Vis methods may not be sufficient. lambda-at.comyoutube.com

Table 5: Comparison of Detection Limits for Spectrophotometric Methods
Analytical MethodPrincipleTypical Limit of Detection (LOD)
UV-Vis SpectrophotometryMeasures light absorption~0.1 - 1 µg/mL
Fluorescence SpectrophotometryMeasures light emission~0.001 - 0.1 µg/mL (1-100 ng/mL)

Coupled Techniques for Bioanalytical Quantification and Metabolite Profiling in Animal Samples

The quantitative analysis of drug candidates and the characterization of their metabolic fate in biological systems are pivotal aspects of preclinical development. For a compound such as this compound, which incorporates both a benzoxazole core and a piperidinyl moiety, hyphenated analytical techniques are indispensable for achieving the required sensitivity, selectivity, and structural elucidation in complex biological matrices obtained from animal studies.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) stands as the principal methodology for the high-throughput quantification of small molecules in biological samples due to its superior sensitivity, specificity, and speed. nih.gov The development of a robust LC-MS/MS assay for this compound in animal plasma, serum, or tissue homogenates would be a critical step in evaluating its pharmacokinetic profile. While specific methods for this exact molecule are not publicly documented, established methodologies for analogous compounds containing benzimidazole (B57391) or piperidine structures provide a framework for its analysis. nih.govacs.org

Sample Preparation: The initial and most critical step in the bioanalytical workflow is the extraction of the analyte from the biological matrix. This process aims to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte. nih.gov Common strategies applicable to a compound like this compound include:

Protein Precipitation (PPT): A rapid and straightforward method involving the addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate plasma proteins. While efficient for high-throughput screening, it may offer limited sample cleanup, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases (e.g., an aqueous biological sample and an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether). LLE can provide a cleaner extract than PPT. nih.gov

Solid-Phase Extraction (SPE): Offering the most effective cleanup, SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte while endogenous interferences are washed away. nih.gov For a compound with a basic piperidine nitrogen, a mixed-mode cation exchange sorbent could be highly effective. researchgate.net

Chromatographic and Mass Spectrometric Conditions: A reversed-phase chromatographic separation would likely be employed, utilizing a C18 or a phenyl-hexyl column to achieve good retention and peak shape. Phenyl columns, in particular, can offer alternative selectivity for aromatic compounds like the benzoxazole ring system. japtronline.com Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is standard practice to ensure efficient separation from any remaining matrix components and potential metabolites. nih.gov

Detection would be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode, which is well-suited for compounds with basic nitrogen atoms like the piperidine ring. Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor ion to product ion transition.

Interactive Table: Representative LC-MS/MS Parameters for the Analysis of Structurally Related Compounds in Animal Plasma.

ParameterCondition for Benzimidazole Analogue nih.govCondition for Piperidine Analogue
Biological MatrixHuman PlasmaRat Plasma
Sample PreparationProtein Precipitation (Ostro™ plate)Liquid-Liquid Extraction
LC ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmNot Specified
Mobile Phase A0.1% Formic Acid in WaterAmmonium Acetate Buffer
Mobile Phase BAcetonitrileMethanol
Flow Rate0.4 mL/min0.5 mL/min
Run Time4 minNot Specified
Ionization ModeESI PositiveESI Positive
DetectionMRMMRM

Following the quantification of the parent compound, the identification of its metabolites is crucial for understanding its biotransformation pathways. While LC-MS/MS can tentatively identify metabolites based on mass shifts, it often cannot provide definitive structural information, especially regarding the precise location of modification. This is where the coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) becomes an exceptionally powerful, albeit less routine, tool. nih.govnih.gov

The process typically involves administering the compound to animals and collecting biological samples (e.g., urine, bile) where metabolite concentrations are higher. These samples undergo initial cleanup and concentration, often using SPE, followed by chromatographic separation. researchgate.net The LC system is connected to both a mass spectrometer and an NMR spectrometer, often in a parallel or sequential setup.

Workflow for Metabolite Identification:

Initial Profiling: HPLC with radiochemical detection (if a radiolabeled version of the compound is used) and/or LC-MS is used to generate a metabolite profile, highlighting the retention times of potential metabolites. researchgate.net

LC-SPE-NMR/MS: For low-concentration metabolites, fractions corresponding to peaks of interest can be collected from multiple LC runs onto SPE cartridges. These cartridges are then washed to remove LC mobile phase components and the concentrated metabolite is eluted with a deuterated solvent directly into the NMR flow probe for analysis.

Structural Elucidation: One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra are acquired. These spectra provide detailed structural information. For instance, hydroxylation on the benzoxazole ring versus the methyl group would result in distinct changes in the aromatic versus aliphatic regions of the ¹H NMR spectrum. Similarly, oxidation or cleavage of the piperidine ring, as has been observed for other piperidine-containing compounds, would yield unique NMR signatures. nih.gov

The combination of mass data (providing elemental composition) and NMR data (providing the carbon-hydrogen framework and connectivity) allows for the unambiguous identification of metabolite structures. unl.edu

Interactive Table: Potential Metabolic Transformations of this compound Detectable by LC-NMR.

Metabolic ReactionPotential Site of ModificationExpected NMR/MS Observation
HydroxylationMethyl group on the benzoxazole ringDisappearance of methyl singlet, appearance of CH₂OH signals in ¹H NMR. Mass increase of 16 Da.
HydroxylationAromatic ring of benzoxazoleChange in aromatic proton splitting patterns and chemical shifts in ¹H NMR. Mass increase of 16 Da.
N-dealkylationPiperidine ring (if substituted)Loss of substituent signals in ¹H NMR. Corresponding mass decrease.
OxidationPiperidine ring to form a lactamAppearance of new carbonyl carbon in ¹³C NMR. Mass increase of 14 Da.
Ring CleavagePiperidine ringSignificant changes in aliphatic region of NMR spectra, potentially forming an amino acid derivative. nih.gov

Conclusion and Future Perspectives on 6 Methyl 2 Piperidin 3 Yl Benzo D Oxazole Research

Synthesis and Optimization Challenges Remaining for the Benzoxazole-Piperidine Scaffold

The synthesis of 2-substituted benzoxazoles, including those with piperidine (B6355638) groups, typically involves the condensation of 2-aminophenols with various carbonyl compounds like aldehydes or carboxylic acids. rsc.orgresearchgate.netacs.org While numerous methods exist, challenges remain in achieving high yields, employing environmentally friendly conditions, and simplifying catalyst recovery. acs.orgmdpi.com

Key challenges and optimization opportunities include:

Stereoselective Synthesis: For derivatives like 6-methyl-2-(piperidin-3-yl)benzo[d]oxazole, the piperidine ring contains a chiral center. Developing efficient stereoselective synthetic methods is crucial, as different enantiomers can exhibit distinct biological activities and properties. nih.gov

Green Chemistry Approaches: Traditional synthesis methods can involve harsh conditions or expensive and toxic catalysts. acs.org There is a growing need for greener synthetic routes, such as those using visible light photocatalysts or recyclable Brønsted acidic ionic liquid gels under solvent-free conditions. researchgate.netacs.org

Reaction Efficiency: Optimizing reaction conditions to improve yields and reduce byproducts is an ongoing effort. For instance, the choice of solvent and catalyst concentration can significantly impact the efficiency of benzoxazole (B165842) formation. mdpi.com

Functionalization Tolerance: The development of synthetic protocols that are tolerant of a wide range of functional groups on both the benzoxazole and piperidine rings is essential for creating diverse chemical libraries for screening. researchgate.netrsc.org

Advancements in Elucidating Biological Mechanisms and Target Interactions

Derivatives of the benzoxazole-piperidine scaffold have shown potential in a variety of therapeutic areas, including as antipsychotics and anticancer agents. researchgate.netnih.gov A significant focus of future research is to precisely identify their biological targets and elucidate their mechanisms of action.

For instance, certain benzoxazole-piperidine derivatives have been designed as multi-target antipsychotics, exhibiting high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. researchgate.netnih.gov Other studies have shown that benzoxazole-appended piperidines can act as potent inhibitors of the epidermal growth factor receptor (EGFR) in breast cancer cell lines, inducing apoptosis. nih.gov

Future research will likely concentrate on:

Target Identification: Utilizing techniques like high-throughput screening and chemical proteomics to identify the specific proteins and pathways that these compounds interact with. nih.gov

Mechanism of Action Studies: Moving beyond receptor affinity to understand the downstream signaling effects and how these compounds modulate cellular functions. For example, investigating how EGFR inhibition by these compounds leads to cell cycle arrest and apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to understand how changes in structure, such as the position of the methyl group or substitutions on the piperidine ring, affect biological activity. nih.govnih.govnih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The combination of computational modeling and experimental validation is a powerful strategy for accelerating the discovery of new lead compounds. nih.govnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are key computational tools. nih.gov

These methods can:

Predict Biological Activity: QSAR models can be built to predict the inhibitory activity of new derivatives against specific targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) or inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.govnih.gov

Elucidate Binding Modes: Molecular docking can predict how a ligand binds to the active site of a target protein, identifying key interactions like hydrogen bonds that are crucial for potency. nih.govnih.gov This was used to show that certain benzoxazole-piperidine derivatives could bind effectively to the EGFR enzyme. nih.gov

Guide Synthesis: The insights gained from computational studies can guide the design of new molecules with improved potency and selectivity, prioritizing the synthesis of the most promising candidates. nih.govnih.gov

A typical workflow involves building a QSAR model from a series of known active compounds, using docking to understand their binding, and then employing these models to design and screen a virtual library of new derivatives before committing to their chemical synthesis and experimental testing. nih.govjmchemsci.com

Opportunities for Scaffold Diversification and Lead Optimization

The benzoxazole-piperidine scaffold is highly amenable to diversification, offering numerous opportunities for lead optimization. nih.govnih.govacs.org Medicinal chemistry strategies focus on modifying different regions of the molecule to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Key strategies for diversification and optimization include:

Substitution on the Benzoxazole Ring: Adding different substituents (e.g., halogens, alkyl groups) to the benzene (B151609) portion of the benzoxazole can significantly impact activity. For example, adding a chlorine atom to a benzoxazolone derivative increased its cytotoxic effect on breast cancer cells. jmchemsci.com

Modification of the Piperidine Moiety: Altering the piperidine ring, such as by introducing alkyl chains on the nitrogen atom or changing the point of attachment to the benzoxazole core, can fine-tune the compound's properties. nih.govacs.org

Scaffold Hopping: Replacing the benzoxazole core with a bioisosteric ring system, such as benzimidazole (B57391) or benzothiazole (B30560), can lead to novel compounds with different biological profiles. researchgate.netnih.gov This approach aims to retain key binding interactions while exploring new chemical space. researchgate.net

The table below summarizes structure-activity relationship (SAR) insights from studies on related benzoxazole-piperidine and benzoxazolone-piperidine scaffolds.

Scaffold Modification Observed Effect on Biological Activity Target/Assay Reference
Introduction of piperidine/piperazine (B1678402) seriesPotent inhibitors with IC50 values in the nanomolar range.Acid Ceramidase nih.govacs.org
N-alkylation of piperidineNo significant difference in inhibitory potency observed for small alkyl chains.Acid Ceramidase acs.org
Chlorination at position 5 of benzoxazoloneIncreased cytotoxic activity.MDA-MB-231 breast cancer cells jmchemsci.com
Replacement of benzoxazole with benzimidazoleLoss of inhibitory activity.CpIMPDH nih.gov

Emerging Research Avenues for this compound Derivatives in Chemical Biology and Materials Science

Beyond traditional medicinal chemistry, the unique properties of the benzoxazole core open up research avenues in other scientific fields. researchgate.netperiodikos.com.brtaylorandfrancis.com

Chemical Biology:

Fluorescent Probes: Benzoxazole derivatives are known for their promising photoluminescent properties. periodikos.com.brperiodikos.com.br They can exhibit enhanced fluorescence upon binding to biological targets like DNA, making them potential candidates for developing safer and more sensitive fluorescent probes for cellular imaging and diagnostics. periodikos.com.brperiodikos.com.brnih.gov Their fluorescence can be sensitive to the environment, which is a favorable characteristic for probes. periodikos.com.br

Materials Science:

Organic Electronics and Optoelectronics: The benzoxazole heterocycle is used in materials for organic electronics due to its stability and electronic properties. researchgate.nettaylorandfrancis.com

Fluorescent Materials: These compounds are used as optical brighteners and can be developed into novel fluorescent materials. wikipedia.orgrsc.org Carbazole-based benzoxazole derivatives have shown piezo-fluorochromism (changing color under mechanical force) and can respond to acid vapors, suggesting applications in sensors and smart materials. rsc.org

Coordination Chemistry: The benzoxazole nucleus can coordinate with metal ions, leading to the formation of stable metal complexes with interesting electrochemical and fluorescent properties. core.ac.uktaylorandfrancis.com These complexes could find use in catalysis or as new functional materials. core.ac.uktaylorandfrancis.com

The versatility of the benzoxazole-piperidine scaffold ensures its continued exploration, not only for the development of new therapeutics but also for the creation of advanced materials and chemical tools. rsc.orgperiodikos.com.br

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the benzo[d]oxazole core in 6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole?

  • Methodological Answer : The benzo[d]oxazole core can be synthesized via condensation reactions between substituted carboxaldehydes and 2-aminophenol derivatives. For example, pyrazole-4-carboxaldehydes react with 2-aminophenol under acidic conditions (e.g., ethanol with phosphorus trichloride or ammonium chloride) at 60°C. Solvent ratios (e.g., CH₃OH:H₂O at 15:1) and catalyst loading (e.g., 70 mol% NH₄Cl) significantly influence yield and purity . Piperidine substitution can be introduced via nucleophilic substitution or coupling reactions post-core formation.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at C6, piperidine ring protons) and carbon shifts (e.g., oxazole C2).
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₃H₁₆N₂O).
  • Elemental Analysis : Confirms purity by matching experimental and theoretical C/H/N/O percentages.
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch in oxazole at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction optimization address discrepancies in yields during piperidine-substituted benzoxazole synthesis?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary parameters:

  • Catalyst Type : Compare PCl₃ vs. NH₄Cl in condensation reactions .
  • Solvent Polarity : Test polar aprotic (DMF) vs. protic (EtOH) solvents for cyclization efficiency.
  • Temperature Gradients : Evaluate thermal stability of intermediates (e.g., 60°C vs. room temperature).
    Cross-validate with control experiments (e.g., omitting the piperidine moiety to isolate core reactivity issues) .

Q. What computational approaches model the electronic effects of substituents on the benzoxazole ring?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics to predict reactivity (e.g., electrophilic substitution at the oxazole ring).
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzyme active sites) to rationalize structure-activity relationships. For example, the piperidine ring’s conformation may influence binding affinity .

Q. How do steric and electronic factors influence regioselectivity in benzoxazole functionalization?

  • Methodological Answer :

  • Steric Maps : Analyze spatial hindrance using X-ray crystallography or computational models (e.g., methyl group at C6 directs substitution to C5).
  • Hammett Plots : Correlate substituent σ values with reaction rates (e.g., electron-withdrawing groups on the benzoxazole enhance piperidine nucleophilicity).
  • Kinetic Isotope Effects (KIEs) : Probe mechanistic pathways (e.g., radical vs. ionic intermediates) during halogenation or alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.